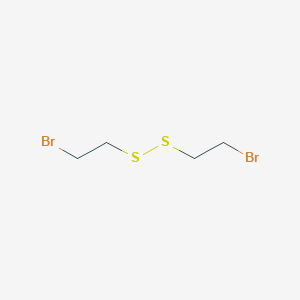

Disulfide, bis(2-bromoethyl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

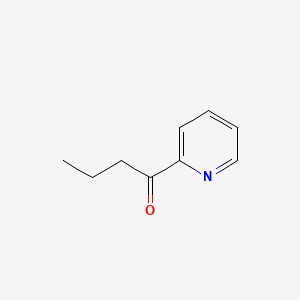

The synthesis of derivatives of disulfide, bis(2-bromoethyl), such as 5,5′-dibromo-2,2′-dipyridyl disulfide, involves mild reaction conditions and yields a series of novel synthetically important compounds. These compounds are synthesized from a variety of alkyl halides using NaBH4, characterized by their simplicity and high yield (Bhasin, Kumar, Mehta, Raghavaiah, Jacob, & Klapötke, 2009).

Molecular Structure Analysis

The molecular structure of derivatives like bis(2-bromophenyl) disulfide exhibits significant intramolecular C-H.S hydrogen bonds. These compounds crystallize in different space groups depending on the presence of Zn(II) or Cd(II) ions (Anacona, Gómez, & Loroño, 2003).

Chemical Reactions and Properties

Disulfide, bis(2-bromoethyl) and its derivatives can participate in various chemical reactions. For instance, electrosynthesis can be used to prepare bis(dialkylthiocarbamoyl) disulfides directly from dialkylamines and carbon disulfide (Torii, Tanaka, & Misima, 1978).

Physical Properties Analysis

The physical properties of disulfide, bis(2-bromoethyl), and its derivatives, such as crystal structure, are determined using techniques like X-ray diffraction. For example, bis(2-chlorophenyl) disulfide's crystal structure has been determined, providing insights into its physical characteristics (Mak, Yip, Chan, Smith, & Kennard, 1989).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of disulfide, bis(2-bromoethyl), and its derivatives are crucial for understanding its behavior in various chemical environments. Studies like the synthesis and characterization of bis(tert-butylsulfonyl) disulfide reveal insights into these properties (Freeman, Ma, Ziller, & Lin, 1995).

科学的研究の応用

Self-Healing Materials

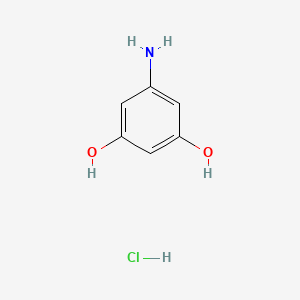

Aromatic disulfide metathesis, leveraging bis(4-aminophenyl) disulfide, enables the creation of self-healing poly(urea–urethane) elastomers. These materials demonstrate full healing efficiency at room temperature without catalysts or external interventions, presenting potential in developing advanced materials with extended lifecycles and reduced maintenance requirements (Rekondo et al., 2014).

Polymer Synthesis

Disulfides play a crucial role in polymer chemistry. For instance, thermal polymerization of diaryl disulfides leads to high molecular weight poly(arylene sulfides), showcasing their utility in synthesizing high-performance polymers with desirable properties such as crystallinity and thermal stability (Tsuchida et al., 1993).

Redox Chemistry in Polymer Modification

Polystyrene polymers with disulfide groups, prepared through atom transfer radical polymerization (ATRP), exhibit reversible redox cleavage/coupling capabilities. This characteristic allows for innovative modifications and functionalities in polymer science, enabling dynamic and adaptable material properties (Tsarevsky and Matyjaszewski, 2002).

Electrosynthesis Applications

Disulfides are synthesized through electrosynthesis, offering a direct pathway from dialkylamines and carbon disulfide. This process highlights the versatility of disulfides in chemical synthesis and their potential in creating various chemical compounds through electrochemical methods (Torii et al., 1978).

Molecular Interactions and Conformations

Research into bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide derivatives uncovers the influence of weak sulfur interactions and hydrogen bonds on molecular conformation. These findings are significant for understanding the structural dynamics of disulfide-containing compounds and their applications in designing molecules with specific shapes and functionalities (Esparza-Ruiz et al., 2007).

Safety And Hazards

特性

IUPAC Name |

1-bromo-2-(2-bromoethyldisulfanyl)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCWLWJBICEQQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)SSCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341318 |

Source

|

| Record name | Disulfide, bis(2-bromoethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disulfide, bis(2-bromoethyl) | |

CAS RN |

1002-40-0 |

Source

|

| Record name | Disulfide, bis(2-bromoethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。